1-Bromo-10-phenyldecane
Overview
Description
1-Bromo-10-phenyldecane is an organic compound with the molecular formula C16H25Br. It is a brominated derivative of decane, featuring a phenyl group attached to the tenth carbon atom of the decane chain. This compound is known for its applications in organic synthesis and research.
Preparation Methods
1-Bromo-10-phenyldecane can be synthesized through various methods. One common synthetic route involves the bromination of 10-phenyldecanol using phosphorus tribromide or hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide . Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Bromo-10-phenyldecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Coupling Reactions: This compound is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form diaryl-alkanes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 10-phenyldecanol, while Suzuki-Miyaura coupling with phenylboronic acid produces 1,10-diphenyldecane .
Scientific Research Applications
1-Bromo-10-phenyldecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: This compound is employed in the preparation of functionalized polymers and materials with specific properties, such as hydrophobicity or conductivity.
Biological Studies: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes used in studying cellular processes.
Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 1-Bromo-10-phenyldecane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the coupling partner . The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-10-phenyldecane can be compared with other similar compounds, such as:
1-Bromo-10-decylbenzene: Similar in structure but with a decyl group instead of a phenyl group.
1,10-Dibromodecane: Contains two bromine atoms, one at each end of the decane chain.
10-Phenyldecanol: The hydroxyl analog of this compound, featuring a hydroxyl group instead of a bromine atom.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and research .
Biological Activity
1-Bromo-10-phenyldecane is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, effects on cellular processes, and potential applications in medicine.
Chemical Structure and Properties
This compound is a brominated alkane with a phenyl group attached to a decane chain. Its molecular formula is CHBr, and it features a long hydrophobic alkyl chain that influences its solubility and interaction with biological membranes. The presence of the bromine atom enhances its reactivity and potential biological interactions.
Target Interactions
The compound interacts with various biomolecules, including enzymes and receptors. It has been shown to bind to specific active sites on enzymes, potentially inhibiting their activity. For example, studies indicate that this compound can affect the function of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of bioactive compounds .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways, affecting cell proliferation and differentiation.
- Gene Expression : The compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy utilization .
- Metabolic Pathways : It participates in various metabolic pathways through its interaction with cofactors like NADH and FADH.
Neuroprotective Properties
A study highlighted the potential neuroprotective effects of derivatives synthesized from this compound. These derivatives were shown to bind to growth factors, suggesting applications in treating neurological disorders .
Antimicrobial Activity
Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. For instance, cyclic peroxides synthesized from this compound showed significant activity against various pathogens, including Candida albicans and Plasmodium falciparum, indicating potential use in antifungal and antimalarial therapies .
Dosage Effects in Animal Models
The biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it can enhance metabolic activity and improve cellular functions.
- High Doses : Conversely, high doses may lead to cytotoxicity, resulting in cellular damage and organ dysfunction. Threshold effects were noted where the biological response changed dramatically at specific dosage levels .
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy:
- The compound interacts with membrane transporters that facilitate its movement across cellular barriers.
- Its localization within cells can influence its biological activity, particularly if concentrated in organelles like mitochondria .
Summary Table of Biological Activities
Properties
IUPAC Name |
10-bromodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVJMBHPQHEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370824 | |
Record name | 1-Bromo-10-phenyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85562-26-1 | |
Record name | 1-Bromo-10-phenyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85562-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer about the reactivity of 1-bromo-10-phenyldecane based on its use in the synthesis of 6-epiplakortolide E?
A1: The fact that this compound is used as a starting material in a multi-step synthesis [] suggests it possesses reactive sites amenable to chemical transformations. The bromine atom, being a good leaving group, likely participates in substitution reactions, potentially leading to the construction of the complex structure of 6-epiplakortolide E.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.